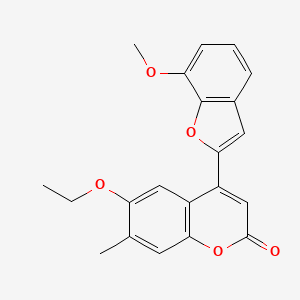

(4S,4'S)-4,4'-Bis(1,1-dimethylethyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole” is a chemical compound with the molecular formula C27H34N2O2 and a molecular weight of 418.57 . It is also known as Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C27H34N2O2 . It contains 27 carbon atoms, 34 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule would require more specific information or a detailed structural analysis.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 534.4±50.0 °C and a predicted density of 1.09±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 4.69±0.70 .Scientific Research Applications

Optical Properties and Structure Relationships : A study by Ming (1992) focused on synthesizing compounds related to bioxazoles and analyzing their structures and optical properties, including electron spectra and laser conversion efficiencies. This work contributes to the understanding of how structural variations in bisoxazoles can impact their optical properties (Ming, 1992).

Catalytic Systems and Polymerization : Binotti et al. (2003) researched the use of oxazoline palladium(II) complexes, including (4S,4'S)-4,4',5,5'-tetrahydro-4,4'-bis(1-methylethyl)-2,2'-bioxazole, in catalytic systems that produce highly isotactic copolymers of CO/styrene or p-methylstyrene. This highlights its potential application in polymer science and material engineering (Binotti et al., 2003).

Asymmetric Catalysis in Organic Synthesis : Takeuchi, Ukaji, and Inomata (2001) demonstrated the application of a chiral bioxazoline ligand in the palladium-catalyzed asymmetric bis(alkoxycarbonylation) reaction of terminal olefins. This research contributes to the field of asymmetric synthesis, an important area in pharmaceutical and fine chemical manufacturing (Takeuchi, Ukaji, & Inomata, 2001).

Stereocontrol in Alkyne Cyclocarbonylation Reactions : Research by Carfagna et al. (2005) on the stereocontrol in alkyne cyclocarbonylation reactions promoted by a bioxazoline palladium(II) complex is another example of the application in catalysis and stereoselective synthesis. This research adds to the understanding of how chiral catalysts can influence the stereochemistry of reaction intermediates and products (Carfagna et al., 2005).

Synthesis of Energetic Compounds : Heppekausen, Klapötke, and Sproll (2009) focused on the synthesis of functionalized tetrazenes as energetic compounds. This research is significant in the field of materials science, especially in the development of new materials with high energy content (Heppekausen, Klapötke, & Sproll, 2009).

Fluorescent Properties and Whitening Effect : Liu et al. (2006) investigated the thermal and fluorescent properties of optical brighteners, including 4,4-bis(5-methyl-2-beazoxoazol)ethylene. This study is relevant in the context of materials science, particularly in enhancing the optical properties of polymers (Liu et al., 2006).

properties

IUPAC Name |

(4S)-4-tert-butyl-2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-13(2,3)9-7-17-11(15-9)12-16-10(8-18-12)14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAXOMSMCSRQLF-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC(CO2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=N[C@H](CO2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,4'S)-4,4'-Bis(1,1-dimethylethyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2359511.png)

![N-(2-methoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2359512.png)

![1-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2359514.png)

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2359529.png)